3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonic acid
Overview
Description
1H,1H,2H,2H-Perfluorooctanesulfonic Acid is a polyfluoroalkyl substance, commonly used in various industrial applications due to its unique chemical properties. It is known for its high thermal stability, resistance to degradation, and ability to repel water and oil . This compound has been found as a contaminant in sea and river water, raising environmental concerns .
Mechanism of Action
Target of Action
Due to its structural similarity to perfluorooctanesulfonic acid (pfos), it might interact with similar biological targets .
Mode of Action
Studies suggest that it undergoes electrochemical degradation . The direct oxidation of 6:2 FTSA occurs at an anodic potential of 2.72 V versus Ag/AgCl (saturated KCl) electrode .
Biochemical Pathways
One study suggests that genes involved in the mapk, tlr, and nod-like receptor signaling pathways were significantly upregulated after 6:2 ftsa exposure . This suggests that 6:2 FTSA might induce immunotoxicity in zebrafish embryos through the TLR/NOD-MAPK pathway .
Pharmacokinetics
One study showed that 6:2 ftsa was detected at high levels in serum and liver, demonstrating bioaccumulation potential and slow elimination .
Result of Action
One study showed that 6:2 ftsa exposure led to an increase in spleen weight in male mice and decreased immune function in both male and female mice in the two highest doses .
Action Environment
It’s known that 6:2 ftsa and its derivatives are used as a replacement product for pfos or its salts in fire-fighting foams . It has also been used in the chromium plating industry to reduce mist formation during plating .
Biochemical Analysis
Biochemical Properties
1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- plays a significant role in biochemical reactions, particularly in the separation and analysis of biomolecules. It interacts with enzymes, proteins, and other biomolecules through hydrophobic interactions and ionic bonds. For example, it can bind to proteins and peptides, altering their solubility and stability . This compound is also used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to improve the separation of complex mixtures .
Cellular Effects
1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can disrupt membrane integrity and affect the activity of membrane-bound enzymes . Additionally, it can modulate the expression of genes involved in stress response and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- involves its interaction with biomolecules through hydrophobic and ionic interactions. It can bind to enzymes, inhibiting or activating their activity depending on the context . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it can alter the structure and function of cellular membranes, leading to changes in cell signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . In vitro and in vivo studies have shown that the compound’s stability and degradation can influence its biological activity .
Dosage Effects in Animal Models
The effects of 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including disruptions in membrane integrity and alterations in metabolic pathways . Threshold effects have also been noted, where specific dosages are required to elicit particular biological responses .
Metabolic Pathways
1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, it can influence the expression of genes involved in metabolic pathways, further affecting cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, affecting its localization and activity . The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport across cellular barriers .
Subcellular Localization
The subcellular localization of 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . The compound’s interactions with cellular membranes and proteins play a crucial role in determining its subcellular distribution and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorooctanesulfonic Acid can be synthesized through the fluorotelomerization process. This involves the reaction of perfluorooctyl iodide with sulfur trioxide, followed by hydrolysis to yield the sulfonic acid .
Industrial Production Methods: Industrial production typically involves the electrochemical fluorination of octanesulfonic acid, which results in the formation of 1H,1H,2H,2H-Perfluorooctanesulfonic Acid. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H-Perfluorooctanesulfonic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of perfluorooctanoic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide and potassium carbonate are often used in substitution reactions.
Major Products Formed:
Oxidation: Perfluorooctanoic acid.
Substitution: Various substituted perfluorooctanesulfonic acid derivatives.
Scientific Research Applications
1H,1H,2H,2H-Perfluorooctanesulfonic Acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Perfluorooctanoic Acid
- Perfluorooctanesulfonamide
- Perfluorobutanesulfonic Acid
Comparison: 1H,1H,2H,2H-Perfluorooctanesulfonic Acid is unique due to its specific structure, which imparts high thermal stability and resistance to degradation . Compared to Perfluorooctanoic Acid, it has a higher molecular weight and different functional groups, leading to distinct chemical and physical properties . Perfluorooctanesulfonamide and Perfluorobutanesulfonic Acid, while similar, differ in their chain lengths and functional groups, resulting in varied applications and environmental impacts .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13O3S/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIONGDJUYAYOPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2SO3H, C8H5F13O3S | |
Record name | 6:2 FTSA | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067331 | |
Record name | 6:2 Fluorotelomer sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27619-97-2 | |
Record name | 1H,1H,2H,2H-Perfluorooctanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27619-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | THPFOS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027619972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6:2 Fluorotelomer sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THPFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E5JL7S7WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6:2 FTSA?
A1: The molecular formula of 6:2 FTSA is C8H5F13O3S, and its molecular weight is 428.2 g/mol.
Q2: Is 6:2 FTSA easily degradable in the environment?
A2: No, 6:2 FTSA is known for its persistence in the environment. Studies show its half-life in aerobic soil can be more than 56 days. [] This persistence, combined with its bioaccumulative potential, raises concerns about its long-term environmental impact. [, ]
Q3: What methods are used to remove 6:2 FTSA from contaminated water?
A3: Several methods have been explored for 6:2 FTSA removal from water, including:
Q4: What are the main environmental concerns associated with 6:2 FTSA?
A4: The main concerns are its persistence, bioaccumulation potential, and toxicity to humans and wildlife. [, , ] Studies have detected 6:2 FTSA in various environmental matrices, including soil, groundwater, surface water, and even biota like fish. [, , ]
Q5: What are the known biotransformation products of 6:2 FTSA in the environment?
A5: Biotransformation of 6:2 FTSA can lead to the formation of shorter-chain perfluoroalkyl carboxylic acids (PFCAs), including PFBA, PFPeA, and PFHxA. [] These compounds are also persistent and raise concerns about their potential toxicity and bioaccumulation.
Q6: Does the presence of plants influence 6:2 FTSA behavior in soil?
A6: Yes, research suggests that plants can take up 6:2 FTSA from contaminated soil. Studies using Arabidopsis thaliana show that the biotransformation of 6:2 FTSA in soil can be influenced by the presence of plants, nutrient availability (particularly sulfur), and the introduction of specific bacteria like Rhodococcus jostii RHA1. [] This points to the potential of phytoremediation strategies for 6:2 FTSA removal. [, ]
Q7: What are the known toxicological effects of 6:2 FTSA?
A7: Research suggests that 6:2 FTSA can induce oxidative stress and inflammatory responses in zebrafish embryos, indicating potential immunotoxicity. [] Transcriptomic analyses of zebrafish embryos exposed to 6:2 FTSA revealed significant upregulation of genes involved in the MAPK, TLR, and NOD-like receptor signaling pathways, suggesting these pathways as potential targets for 6:2 FTSA-induced toxicity. [] Furthermore, studies on mice have shown that 6:2 FTSA, along with other legacy and alternative PFAS, can cause changes in gene expression in the liver, potentially contributing to hepatotoxicity. []
Q8: What is known about the placental transfer of 6:2 FTSA?
A8: A study conducted in an e-waste dismantling site in Southern China found that 6:2 FTSA can cross the placenta, potentially exposing developing fetuses. [] This raises concerns about potential developmental effects of this compound.
Q9: What analytical techniques are used to measure 6:2 FTSA in environmental samples?
A9: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly used for the detection and quantification of 6:2 FTSA and other PFASs in various environmental matrices, including water and biological samples. [, ]
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